2-(Trifluoroacetyl)thiophene (CAS 651-70-7) is a highly electrophilic, fluorinated heterocyclic building block primarily procured for the synthesis of trifluoromethylated pharmaceuticals and advanced materials [1]. Unlike standard acetylthiophenes, the strong electron-withdrawing nature of the trifluoroacetyl group supercharges the carbonyl carbon, making it a highly effective electrophile for rapid carbon-carbon bond formation [2]. Furthermore, its favorable volatility profile and non-genotoxic classification make it a highly processable and scalable precursor for industrial applications [3].
Buyers cannot simply substitute 2-(Trifluoroacetyl)thiophene with its non-fluorinated analog, 2-acetylthiophene, and attempt late-stage fluorination, as such pathways are notoriously low-yield and require hazardous reagents [1]. Furthermore, substituting it with aliphatic trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-phenylpropan-2-one) leads to severe process inefficiencies; aliphatic analogs are highly prone to enolization and self-condensation under basic conditions, which drastically reduces target yields and necessitates expensive Lewis acid additives like CeCl3 [2]. The structural lack of alpha-protons on the trifluoromethyl side of 2-(Trifluoroacetyl)thiophene ensures that the molecule acts strictly as an electrophile, preventing these yield-destroying side reactions [3].
The strong electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon of 2-(Trifluoroacetyl)thiophene highly electrophilic, allowing it to achieve near-quantitative yields in aldol reactions without the competing enolization seen in aliphatic analogs [1].
| Evidence Dimension | Aldol addition yield with in situ generated difluoroenolates |
| Target Compound Data | 88-95% yield (complete within 10 min) |
| Comparator Or Baseline | Aliphatic trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-phenylpropan-2-one) (63% yield, requires CeCl3 additive) |
| Quantified Difference | >25% yield improvement and elimination of self-condensation byproducts |
| Conditions | LHMDS-promoted reaction in THF at 0 °C |
Enables the rapid, scalable synthesis of complex polyfluorinated building blocks without requiring expensive Lewis acid additives or extensive chromatographic purification.
Despite having a significantly higher molecular weight than its non-fluorinated analog, 2-(Trifluoroacetyl)thiophene exhibits a markedly lower boiling point due to the disruption of intermolecular interactions by the perfluoroalkyl group .
| Evidence Dimension | Boiling Point at 760 mmHg |
| Target Compound Data | 163-165 °C (MW: 180.14 g/mol) |
| Comparator Or Baseline | 2-Acetylthiophene: 214 °C (MW: 126.17 g/mol) |
| Quantified Difference | ~50 °C reduction in boiling point despite a 42% increase in molecular mass |
| Conditions | Standard atmospheric pressure |
Facilitates highly efficient removal of unreacted starting material via vacuum distillation, lowering the thermal budget and preventing degradation of sensitive downstream intermediates.
Thiophene derivatives can sometimes form reactive epoxides or sulfoxides via CYP450 metabolism, leading to DNA alkylation; however, predictive structure-activity models classify 2-(Trifluoroacetyl)thiophene as non-genotoxic, differentiating it from other substituted thiophenes [1].
| Evidence Dimension | Genotoxic liability (CSAR predictive modeling) |
| Target Compound Data | Classified as non-genotoxic (-) |
| Comparator Or Baseline | 1-(2-Thienyl)-1-propanone: Classified with genotoxic (+) liabilities |
| Quantified Difference | Absence of mutagenic epoxide/sulfoxide metabolite formation |
| Conditions | Classification structure-activity relationship (CSAR) based on CYP450 metabolism pathways |
Significantly reduces Environmental, Health, and Safety (EHS) compliance costs and handling risks during multi-kilogram industrial scale-up.
The aldol adducts derived from 2-(Trifluoroacetyl)thiophene are highly amenable to stereoselective reduction, allowing the ketone to be reduced to the corresponding 1,3-diol with excellent diastereomeric enrichment using DIBAL, whereas standard heterogeneous hydrogenation yields a racemic mixture [1].
| Evidence Dimension | Diastereomeric ratio (syn/anti) of 1,3-diol reduction products |
| Target Compound Data | 3.1:1 syn/anti ratio (98% overall yield with DIBAL) |
| Comparator Or Baseline | Heterogeneous hydrogenation (10 mol % Pd/C): 1:1 syn/anti ratio |
| Quantified Difference | >3-fold enhancement in diastereoselectivity using directed hydride reduction |
| Conditions | DIBAL reduction in anhydrous THF at -78 °C vs. Pd/C hydrogenation |
Provides a reliable, high-yield pathway for procuring specific stereoisomers of fluorinated heterocycles required in advanced pharmaceutical formulations.
Where rapid, additive-free aldol condensation is required to build CF3-containing heterocycles, this compound is the right choice due to its extreme electrophilicity and resistance to self-condensation [1].
Where downstream purification must avoid chromatography, the compound's unusually low boiling point (163 °C) allows for cost-effective vacuum stripping of excess reagents without causing thermal degradation of the product .
Where the downstream adducts must undergo highly diastereoselective reductions, this building block is highly suitable because its derivatives can be reduced via DIBAL to isolate specific syn/anti isomers in near-quantitative yields [2].
Flammable;Irritant